![molecular formula C15H15NO3S B2538973 [(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate CAS No. 387853-51-2](/img/structure/B2538973.png)
[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a synthetic organic compound that features a thiophene ring substituted with a carboxylate ester and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate typically involves the condensation of 3-methylthiophene-2-carboxylic acid with [(3-methylphenyl)carbamoyl]methyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of [(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(3-Methylphenyl)carbamoyl]methyl 2-methylthiophene-2-carboxylate
- [(3-Methylphenyl)carbamoyl]methyl 4-methylthiophene-2-carboxylate
- [(3-Methylphenyl)carbamoyl]methyl 3-ethylthiophene-2-carboxylate
Uniqueness
[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-(3-methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-10-4-3-5-12(8-10)16-13(17)9-19-15(18)14-11(2)6-7-20-14/h3-8H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQRHTLZNFMKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2538892.png)
![(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2538893.png)
![(Z)-N-[3-[[acetyl(methyl)amino]methyl]phenyl]-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2538894.png)
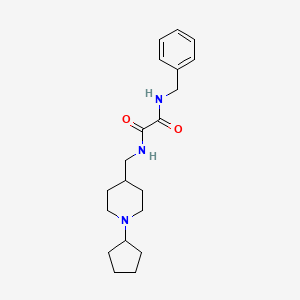
![(E)-N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2538897.png)
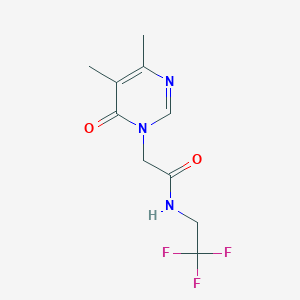
![2-Ethyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one](/img/structure/B2538902.png)

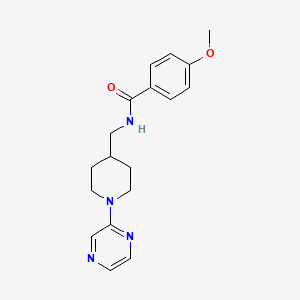
![4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid](/img/structure/B2538906.png)
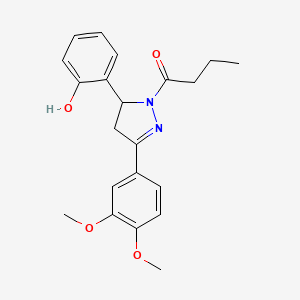
![N-Ethyl-N-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2538908.png)
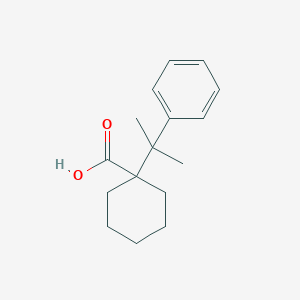
![1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one](/img/structure/B2538910.png)
